2,2-Dimethylcyclopropane-1-carbaldehyde
Overview
Description
2,2-Dimethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H10O. It is a cyclopropane derivative characterized by the presence of two methyl groups and an aldehyde functional group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a carbene or carbenoid, such as dichlorocarbene, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction conditions often require careful control of temperature and solvent to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclopropane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or halides can react with the cyclopropane ring under appropriate conditions.
Major Products Formed
Oxidation: 2,2-Dimethylcyclopropane-1-carboxylic acid.
Reduction: 2,2-Dimethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethylcyclopropane-1-carbaldehyde exerts its effects involves the reactivity of the aldehyde group and the strained cyclopropane ring. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the two methyl groups, resulting in different reactivity and physical properties.
2,2-Dimethylcyclopropane-1-methanol: The alcohol derivative of 2,2-Dimethylcyclopropane-1-carbaldehyde.
2,2-Dimethylcyclopropane-1-carboxylic acid: The carboxylic acid derivative formed by oxidation of the aldehyde group.
Uniqueness
This compound is unique due to the presence of both the aldehyde functional group and the highly strained cyclopropane ring. This combination imparts distinct reactivity and makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDYOQEPYGGHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557669 | |
Record name | 2,2-Dimethylcyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26119-44-8 | |
Record name | 2,2-Dimethylcyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylcyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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